Non-Competitive Inhibition Profile Differentiates Kif18A-IN-4 from ATP-Competitive BTB-1
Kif18A-IN-4 acts as an ATP- and microtubule-noncompetitive inhibitor, a mechanism distinct from the ATP-competitive inhibitor BTB-1. Kif18A-IN-4 binds to an allosteric site at the interface of KIF18A and tubulin, which is not the primary ATP-binding pocket [1]. This binding mode is associated with a unique selectivity profile, as evidenced by its lack of direct effects on tubulin assembly, a property not shared by all KIF18A inhibitors .
| Evidence Dimension | Mechanism of Inhibition |
|---|---|
| Target Compound Data | ATP- and microtubule-noncompetitive |
| Comparator Or Baseline | BTB-1: ATP-competitive |
| Quantified Difference | Qualitative difference in binding site and mode |
| Conditions | KIF18A motor assays |
Why This Matters
This mechanism avoids direct competition with ATP, potentially offering a different resistance profile and selectivity window compared to ATP-competitive inhibitors like BTB-1.
- [1] Tamayo, N. A., et al. J. Med. Chem. 2022, 65 (6), 4972–4990. View Source
